REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([N:14](C)[C:15](=O)OCC3C=CC=CC=3)[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:26])[N:3]=1>CO>[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14][CH3:15])[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:26])[N:3]=1
|
Name
|
Benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(methyl)carbamate
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Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=N1)N1CCC(CC1)N(C(OCC1=CC=CC=C1)=O)C)C
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 15 min with N2
|
Duration
|
15 min
|
Type
|
ADDITION
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Details
|
Pd(OH)2 (800 mg) was then added
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Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
WASH
|
Details
|
washed with methanol (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=N1)N1CCC(CC1)NC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |